1-(2,6-Dimethylphenoxy)-2-propanol

Description

BenchChem offers high-quality 1-(2,6-Dimethylphenoxy)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylphenoxy)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

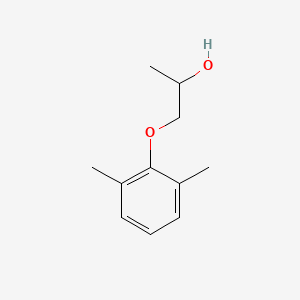

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOWJPBDGSGFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439199 | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61102-09-8 | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Dimethylphenoxy)-2-propanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,6-dimethylphenoxy)-2-propanol, a key intermediate in the synthesis of the class IB antiarrhythmic drug, mexiletine. This document delves into its chemical properties, synthesis, and characterization, offering field-proven insights and detailed methodologies to support researchers and professionals in drug development.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. 1-(2,6-Dimethylphenoxy)-2-propanol is a colorless, transparent liquid with the following key identifiers[1]:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | [2][3] |

| Molecular Weight | 180.24 g/mol | [2][3] |

| Boiling Point | 104-106 °C at 0.27 kPa | [1] |

| Refractive Index | 1.5112 | [1] |

| CAS Number | 61102-09-8 | [4] |

The structure of 1-(2,6-dimethylphenoxy)-2-propanol, featuring a chiral center at the second carbon of the propanol chain, is a critical determinant of the stereochemistry of its downstream derivatives.

Figure 1: Chemical structure of 1-(2,6-Dimethylphenoxy)-2-propanol.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 1-(2,6-dimethylphenoxy)-2-propanol is most effectively achieved through a two-step process, starting from 2,6-dimethylphenol. The initial step involves the synthesis of the ketone intermediate, 1-(2,6-dimethylphenoxy)-2-propanone, followed by its reduction to the desired secondary alcohol.

Part 1: Synthesis of 1-(2,6-Dimethylphenoxy)-2-propanone

This procedure is adapted from established methods for the alkylation of phenols.[5]

Materials:

-

2,6-Dimethylphenol

-

Chloroacetone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetone

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylphenol (1.0 eq), chloroacetone (1.25 eq), anhydrous potassium carbonate (0.7 eq), and a catalytic amount of potassium iodide (0.1 eq) in acetone.

-

Reaction Execution: Heat the mixture to reflux and maintain for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 1-(2,6-dimethylphenoxy)-2-propanone, can be purified by vacuum distillation.[5] The expected boiling point is 136-138 °C at 2.4 kPa.[5]

Figure 2: Workflow for the synthesis of 1-(2,6-dimethylphenoxy)-2-propanone.

Part 2: Reduction to 1-(2,6-Dimethylphenoxy)-2-propanol

The reduction of the ketone to the secondary alcohol is a standard transformation readily achieved with sodium borohydride (NaBH₄).[6][7]

Materials:

-

1-(2,6-Dimethylphenoxy)-2-propanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Reaction Setup: Dissolve 1-(2,6-dimethylphenoxy)-2-propanone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The addition is exothermic and will generate hydrogen gas, so ensure adequate venting.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2,6-dimethylphenoxy)-2-propanol.

-

Purification: The product can be further purified by vacuum distillation.

Figure 3: Workflow for the reduction of the ketone to the alcohol.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: A multiplet in the range of δ 6.9-7.1 ppm.

-

CH-OH Proton: A multiplet around δ 4.0-4.2 ppm.

-

-OCH₂- Protons: A multiplet around δ 3.7-3.9 ppm.

-

Aromatic Methyl Protons: A singlet around δ 2.2-2.3 ppm.

-

-CH(OH)CH₃ Proton: A doublet around δ 1.2-1.3 ppm.

-

-OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Peaks in the range of δ 120-160 ppm.

-

-OCH₂- Carbon: A peak around δ 75 ppm.

-

CH-OH Carbon: A peak around δ 68 ppm.

-

Aromatic Methyl Carbons: Peaks around δ 16 ppm.

-

-CH(OH)CH₃ Carbon: A peak around δ 22 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1470 cm⁻¹.

-

C-O Stretch (Alcohol and Ether): Strong bands in the region of 1050-1250 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 180.

-

Common Fragments: Fragmentation patterns would likely involve the loss of a methyl group (m/z = 165), the propanol side chain, and cleavage of the ether linkage.

Role in Drug Development: The Precursor to Mexiletine

1-(2,6-Dimethylphenoxy)-2-propanol, also known as mexiletine alcohol, is a crucial intermediate in the synthesis of mexiletine, an orally active Class IB antiarrhythmic agent used for the treatment of ventricular arrhythmias.[2] Mexiletine functions as a non-selective voltage-gated sodium channel blocker.

The synthesis of mexiletine from 1-(2,6-dimethylphenoxy)-2-propanol typically involves the conversion of the hydroxyl group to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source, or via an intermediate oxime from the precursor ketone.[6]

Figure 4: The synthetic pathway from 2,6-dimethylphenol to the antiarrhythmic drug mexiletine.

The structural features of 1-(2,6-dimethylphenoxy)-2-propanol, particularly the 2,6-dimethyl substitution on the phenyl ring, are critical for the pharmacological activity of mexiletine. These methyl groups provide steric hindrance, which is thought to protect the ether linkage from rapid metabolism, thereby contributing to the oral bioavailability of the final drug product.

Conclusion

1-(2,6-Dimethylphenoxy)-2-propanol is a valuable chemical intermediate with significant importance in the pharmaceutical industry. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable pathway for its preparation. Accurate characterization through spectroscopic methods is essential to ensure the quality of this intermediate for its use in the synthesis of mexiletine and other potential drug candidates. This technical guide serves as a foundational resource for scientists and researchers, enabling them to confidently synthesize and utilize this compound in their drug discovery and development endeavors.

References

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.

-

PubChemLite. (n.d.). 1-(2,6-dimethylphenoxy)-2-propanol. Retrieved February 20, 2026, from [Link]

-

GSRS. (n.d.). 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL, (2S)-. Retrieved February 20, 2026, from [Link]

-

GSRS. (n.d.). 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL. Retrieved February 20, 2026, from [Link]

-

LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved February 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. Retrieved February 20, 2026, from [Link]

-

Axios Research. (n.d.). Mexiletine Alcohol - CAS - 61102-09-08. Retrieved February 20, 2026, from [Link]

-

PubMed. (2011, January 15). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates.

-

WebMD. (2024, April 18). Mexiletine (Mexitil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved February 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved February 20, 2026, from [Link]

-

Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved February 20, 2026, from [Link]

-

YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved February 20, 2026, from [Link]

-

Swarthmore College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved February 20, 2026, from [Link]

-

GSRS. (n.d.). 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL, (2S)-. Retrieved February 20, 2026, from [Link]

-

Swarthmore College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved February 20, 2026, from [Link]

-

Quora. (2016, June 14). Why do we use sodium borohydride in the reduction of the ketone?. Retrieved February 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

-

Chemguide. (2015, November 15). reduction of aldehydes and ketones. Retrieved February 20, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved February 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of mexiletine hydrochloride. Retrieved February 20, 2026, from [Link]

-

OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved February 20, 2026, from [Link]

Sources

- 1. 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | 61102-09-8 [chemicalbook.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. orgosolver.com [orgosolver.com]

- 4. Mexiletine Alcohol - CAS - 61102-09-08 | Axios Research [axios-research.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

Technical Deep Dive: 1-(2,6-Dimethylphenoxy)-2-propanol in Pharmaceutical Research

Executive Summary & Core Identity

1-(2,6-Dimethylphenoxy)-2-propanol is a critical pharmaceutical intermediate and quality control marker, primarily known as the direct metabolic and synthetic precursor to the Class IB antiarrhythmic drug, Mexiletine .[1][2] In the context of drug development and regulatory compliance (CMC), it is most frequently identified as Mexiletine Impurity C (European Pharmacopoeia).

Its presence in pharmaceutical research is dual-faceted:

-

Synthetic Intermediate: It represents the "alcohol stage" in the etherification of 2,6-dimethylphenol before amination.

-

Critical Quality Attribute (CQA): As a potential process-related impurity, its clearance must be validated to <0.15% (ICH Q3A limits) in the final drug substance.

Nomenclature & Synonyms Profile

In pharmaceutical research, nomenclature shifts based on the department (Chemistry vs. Regulatory vs. DMPK). The table below standardizes these synonyms for cross-functional teams.

| Context | Synonym/Identifier | Usage Scenarios |

| Common/Trivial | Mexiletine Alcohol | General reference in synthesis planning and medicinal chemistry.[1] |

| Regulatory (EP) | Impurity C | Used in European Pharmacopoeia (Ph. Eur.) monographs for Mexiletine HCl quality control. |

| Chemical (IUPAC) | 1-(2,6-dimethylphenoxy)propan-2-ol | Formal chemical structure identification in patents and publications.[1][3] |

| Alternate Chemical | 1-(2,6-Xylyloxy)-2-propanol | Older nomenclature referencing the "xylyl" (dimethylphenyl) moiety.[1] |

| CAS Registry | 61102-09-8 | Unique numerical identifier for database searching and procurement.[1] |

| Stereochemical | (2S)-1-(2,6-dimethylphenoxy)propan-2-ol | Specific reference to the enantiomer when studying chiral resolution (CAS: 152212-59-4).[1] |

Technical Context: Synthesis & Impurity Logic

Understanding the synonyms requires mapping the molecule's position in the Mexiletine manufacturing process. The alcohol is the product of the ring-opening of propylene oxide by 2,6-dimethylphenol.[1]

The "Alcohol" Pathway (Causality of Impurity)

The synthesis of Mexiletine typically proceeds via two major routes. The "Alcohol Route" is where 1-(2,6-Dimethylphenoxy)-2-propanol is the key intermediate.[1]

-

Nucleophilic Attack: The phenoxide ion of 2,6-dimethylphenol attacks the epoxide ring of propylene oxide.

-

Formation of Topic Molecule: This yields 1-(2,6-Dimethylphenoxy)-2-propanol.[1]

-

Activation: The hydroxyl group is converted to a leaving group (Mesylate or Tosylate).

-

Amination: Displacement by ammonia yields Mexiletine.

Failure Mode: If Step 3 or 4 is incomplete, Mexiletine Alcohol carries over into the final API as Impurity C .

Visualization of Signaling & Synthesis Pathways

The following diagram illustrates the critical nodes where this molecule exists as both a target intermediate and a potential impurity.

Figure 1: Synthetic trajectory of Mexiletine showing the critical node of 1-(2,6-Dimethylphenoxy)-2-propanol (Yellow) and its potential to become Impurity C (Red).[1]

Experimental Protocols

To ensure scientific integrity, the following protocols describe the isolation and detection of this specific compound.

Protocol: HPLC Detection of Impurity C

Objective: To detect and quantify 1-(2,6-Dimethylphenoxy)-2-propanol levels in a Mexiletine HCl bulk sample. Principle: Reverse-phase chromatography exploits the polarity difference between the amine (Mexiletine) and the alcohol (Impurity C). The alcohol lacks the ionizable amine, making it more hydrophobic at neutral/basic pH, but less polar than the phenol precursor.

Reagents:

-

Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 5.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 stationary phase (e.g., Symmetry C18, 4.6 x 150 mm, 5 µm).[1]

Methodology:

-

Preparation: Dissolve 50 mg of Mexiletine HCl sample in 50 mL of Mobile Phase A:B (60:40).

-

Standard: Prepare a reference standard of 1-(2,6-Dimethylphenoxy)-2-propanol at 0.15% concentration relative to the target drug (0.75 µg/mL).

-

Gradient:

-

0-5 min: Isocratic 40% B.[1]

-

5-20 min: Linear gradient to 80% B (Elutes the hydrophobic alcohol).

-

20-25 min: Re-equilibration.

-

-

Detection: UV at 262 nm (Absorption maximum of the 2,6-xylyloxy chromophore).

-

Validation Criteria: The resolution (Rs) between Mexiletine and Impurity C must be > 2.0.

Protocol: Synthetic Synthesis of Reference Standard

If the specific alcohol is unavailable, it must be synthesized for use as a reference standard.

-

Reaction: Charge a reactor with 2,6-dimethylphenol (1.0 eq), Potassium Carbonate (1.5 eq), and Acetone (Solvent).

-

Addition: Add Propylene Oxide (1.2 eq) dropwise at reflux temperature (56°C). Note: Use a sealed pressure vessel if propylene oxide loss is observed due to volatility.

-

Quench: After 12 hours, cool and filter inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: The residue is 1-(2,6-Dimethylphenoxy)-2-propanol .[1] Purify via vacuum distillation (bp ~110°C at 2 mmHg) to achieve >98% purity required for analytical referencing.

Pharmacological & Toxicological Implications

While primarily an intermediate, the "Alcohol" form has distinct biological properties compared to the "Amine" drug.

-

Loss of Activity: The antiarrhythmic activity of Mexiletine relies on the protonated amine blocking the Na+ channel pore. The alcohol (1-(2,6-Dimethylphenoxy)-2-propanol) lacks this ionizable group, rendering it pharmacologically inactive as a sodium channel blocker.[1]

-

Toxicity: As a neutral ether/alcohol, it has higher lipophilicity, potentially altering its tissue distribution if administered, but it is generally considered a low-toxicity process impurity compared to genotoxic alkylating agents (like the mesylate intermediate).[1]

References

-

European Pharmacopoeia Commission. (2025). Mexiletine Hydrochloride Monograph 1029. European Directorate for the Quality of Medicines (EDQM). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104378: 1-(2,6-Dimethylphenoxy)propan-2-one.[1][3] (Note: Related ketone/alcohol pathways). Link[1]

-

ChemicalBook. (2025).[4] 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL CAS 61102-09-8 Properties and Suppliers. Link

-

GlobalRx. (2025). Mexiletine Hydrochloride USP: Clinical Profile and Applications. Link

-

Roselli, M., et al. (2016).[5] Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine. Journal of Medicinal Chemistry. (Contextualizing metabolic hydroxylation vs synthetic precursors). Link

Sources

- 1. 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | 61102-09-8 [chemicalbook.com]

- 2. Process For The Preparation Of Mexiletine Hydrochloride [quickcompany.in]

- 3. 1-(2,6-Dimethylphenoxy)-2-propanone | C11H14O2 | CID 104378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mexiletine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Solubility of 1-(2,6-Dimethylphenoxy)-2-propanol in organic solvents

An In-Depth Technical Guide on the Solubility and Solvent Compatibility of 1-(2,6-Dimethylphenoxy)-2-propanol

Executive Summary

1-(2,6-Dimethylphenoxy)-2-propanol (CAS: 61102-09-8 / 53640-62-3) is the pivotal chiral or racemic intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic and analgesic agent. Structurally comprising a lipophilic 2,6-xylyl ether moiety and a hydrophilic secondary alcohol, this compound exhibits amphiphilic properties that dictate its behavior in organic media.

Unlike high-melting crystalline intermediates, 1-(2,6-Dimethylphenoxy)-2-propanol predominantly exists as a viscous, colorless liquid at room temperature (bp 104–106°C at 0.27 kPa). Consequently, "solubility" for this compound refers primarily to miscibility with organic solvents and partitioning (Liquid-Liquid Equilibrium, LLE) in aqueous-organic systems.

This guide provides a rigorous analysis of its solvent compatibility, thermodynamic drivers (Hansen Solubility Parameters), and standardized protocols for phase equilibrium determination, essential for optimizing reaction yields and purification work-ups.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Specification | Mechanistic Implication |

| Molecular Formula | Moderate molecular weight (180.25 g/mol ). | |

| Physical State | Liquid (Oil) | Infinite miscibility in similar polarity solvents; forms emulsions in water. |

| Functional Groups | Ether (-O-), Alcohol (-OH) | Dual H-bond acceptor (ether/alcohol) and donor (alcohol). |

| Lipophilicity (LogP) | ~2.4 – 2.6 (Predicted) | Preferential solubility in non-polar/moderately polar organics over water. |

| Boiling Point | 104–106°C (0.27 kPa) | High boiling point requires high-vacuum distillation for purification. |

Thermodynamic Solubility & Miscibility Profile

The following data synthesizes empirical process observations from Mexiletine synthesis protocols and theoretical solubility parameter analysis.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Miscibility Status | Process Application |

| Alcohols (Protic) | Methanol, Isopropanol (IPA), Ethanol | Miscible | Reaction Medium: Primary solvents for the epoxide ring-opening reaction of 2,6-dimethylphenol. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Extraction/Wash: Used to extract the intermediate from aqueous basic layers or wash solid residues. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Work-up: High solubility facilitates efficient phase separation from water. |

| Ketones | Acetone, MEK | Miscible | Cleaning/Solvent Swap: Effective for equipment cleaning; intermediate is highly soluble. |

| Esters | Ethyl Acetate | Miscible | Partitioning: Good selectivity for extraction; often used in thin-layer chromatography (TLC). |

| Water | Water | Immiscible / Low | Phase Separation: The compound forms a distinct organic layer, enabling aqueous washes to remove salts/catalysts. |

Technical Insight: The miscibility with Isopropanol (IPA) is critical. Synthesis protocols often employ IPA as the reaction solvent at reflux (80°C). The intermediate remains in solution throughout the reaction, requiring vacuum distillation for isolation.

Thermodynamic Modeling (Hansen Solubility Parameters)

To predict miscibility with novel solvents, we apply the Hansen Solubility Parameter (HSP) theory. The "distance" (

- (Dispersion): High contribution from the dimethylphenyl ring.

- (Polarity): Moderate contribution from the ether linkage.

- (H-bonding): Significant contribution from the secondary hydroxyl group.

Prediction: Solvents with an

-

Methanol (

high) interacts with the -OH group. -

Toluene (

high) interacts with the xylyl ring. -

Water (

very high) has a large

Experimental Protocols

As a Senior Scientist, relying on literature is insufficient. You must validate miscibility and partition coefficients (LogP) for your specific process conditions (e.g., presence of salts).

Protocol A: Determination of Partition Coefficient ( )

Objective: Quantify the distribution of the intermediate between an organic solvent (e.g., Toluene) and Water to optimize extraction.

-

Preparation: Prepare a 10 mM stock solution of 1-(2,6-Dimethylphenoxy)-2-propanol in the organic solvent saturated with water.

-

Equilibration: Mix equal volumes (10 mL) of the organic stock and water (saturated with the organic solvent) in a separatory funnel or centrifuge tube.

-

Agitation: Shake vigorously for 30 minutes at controlled temperature (25°C).

-

Separation: Centrifuge at 3000 rpm for 10 minutes to break any emulsion.

-

Analysis:

-

Extract an aliquot from both phases.

-

Analyze using HPLC-UV (262 nm) or GC-FID.

-

-

Calculation:

Protocol B: Cloud Point Determination (Binary Mixtures)

Objective: Determine the miscibility limit in marginal solvents (e.g., Hexane/Alcohol mixtures) at varying temperatures.

-

Setup: Use a specialized solubility cell (e.g., Crystal16 or equivalent) with magnetic stirring.

-

Dosing: Add the intermediate to the solvent to achieve a specific mass fraction (

). -

Temperature Sweep:

-

Heat to a clear point (one phase).

-

Cool at 0.5°C/min until turbidity (cloud point) is detected via transmissivity.

-

-

Data Plot: Plot Temperature (

) vs. Mole Fraction (

Process Application: Synthesis & Purification Workflow

The solubility profile dictates the entire downstream processing of Mexiletine. The intermediate must be soluble during synthesis but separable during work-up.

Synthesis Pathway Diagram

Caption: Process flow illustrating the solubility-driven transitions from homogeneous reaction (Alcohol) to biphasic extraction (Toluene/Water).

Solvent Selection Logic for Extraction

Caption: Decision matrix for selecting the optimal extraction solvent based on the intermediate's lipophilicity.

References

-

Vertex Research. (2025). Process For The Preparation Of Mexiletine Hydrochloride. Quick Company. 1

-

Google Patents. (2012). CN102603543B - Preparation method of mexiletine hydrochloride. 2[1][3][4][5][6][7]

-

ChemicalBook. (2025).[5] 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL Properties and Synthesis. 8

-

PubChem. (2025). 1-(2,6-dimethylphenoxy)-2-propanol Compound Summary. National Library of Medicine. 9[3][4][5]

-

Roselli, M., et al. (2016).[10] Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine. European Journal of Medicinal Chemistry. 5

Sources

- 1. Process For The Preparation Of Mexiletine Hydrochloride [quickcompany.in]

- 2. CN102603543B - Preparation method of mexiletine hydrochloride - Google Patents [patents.google.com]

- 3. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

- 8. 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | 61102-09-8 [chemicalbook.com]

- 9. PubChemLite - 1-(2,6-dimethylphenoxy)-2-propanol (C11H16O2) [pubchemlite.lcsb.uni.lu]

- 10. Mexiletine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Advanced Characterization and Control of Mexiletine Impurities 8 & 11

The following technical guide provides an in-depth analysis of Mexiletine Impurity 8 and Impurity 11, designed for researchers and drug development professionals.

Executive Summary

In the development and manufacturing of Mexiletine Hydrochloride (Class IB anti-arrhythmic), the control of related substances is critical for ensuring drug safety and efficacy.[1] While pharmacopoeial monographs (EP/USP) extensively characterize Impurities A, B, and C, Impurity 8 and Impurity 11 represent specific challenges related to process chemistry and oxidative degradation, respectively.

This guide provides a definitive technical analysis of these two specific impurities. Impurity 8 (Mexiletine Alcohol) is a process-related impurity stemming from the reduction of the ketone intermediate, while Impurity 11 (Cyclic Imine) is a degradation product formed via oxidative cyclization. Understanding the disparate origins of these species is essential for implementing a robust Control Strategy (CS) consistent with ICH Q3A(R2) and ICH Q3B(R2) guidelines.

Chemical Identity & Characterization

Precise chemical identification is the prerequisite for any analytical method development. The following data consolidates the structural attributes of both impurities.

Table 1: Chemical Profile of Target Impurities

| Feature | Impurity 8 | Impurity 11 |

| Common Name | Mexiletine Alcohol | Cyclic Imine Impurity |

| Chemical Name | 1-(2,6-dimethylphenoxy)propan-2-ol | 2,3-dihydro-3,9-dimethyl-1,4-benzoxazepine |

| CAS Number | 61102-09-8 | 284486-96-0 |

| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₃NO |

| Molecular Weight | 180.24 g/mol | 175.23 g/mol |

| Classification | Process Impurity (Intermediate Byproduct) | Degradation Product (Oxidative Stress) |

| Functional Group Change | Amine ( | Linear Ether/Amine |

Formation Mechanisms & Control Strategy[4]

Impurity 8: The Process Artifact

Mechanism: Mexiletine is commonly synthesized via the reductive amination of 1-(2,6-dimethylphenoxy)propan-2-one (Impurity B). Impurity 8 arises when the ketone intermediate undergoes direct reduction to the alcohol instead of the desired reductive amination, or via the hydrolysis of the epoxide intermediate (if the epoxide route is utilized).

-

Pathway: Competitive reduction of the ketone carbonyl group by the reducing agent (e.g., NaBH₄, H₂/Catalyst) in the absence of sufficient amine source or under suboptimal pH conditions.

Control Strategy:

-

Reagent Stoichiometry: Ensure a large excess of the aminating agent (ammonia/hydroxylamine) prior to the addition of the reducing agent.

-

pH Optimization: Maintain reaction pH to favor imine formation over direct ketone reduction.

-

Purification: Impurity 8 is less basic than Mexiletine. It can be effectively purged during the salt formation step (HCl addition) where Mexiletine crystallizes as the hydrochloride salt, leaving the non-basic alcohol (Impurity 8) in the mother liquor.

Impurity 11: The Oxidative Degradant

Mechanism: Impurity 11 is a Cyclic Imine formed via an oxidative cyclization pathway. This reaction is often catalyzed by transition metal impurities or exposure to light (photolytic degradation). The process involves the abstraction of a hydrogen atom from the benzylic methyl group or the ether methylene, followed by ring closure between the nitrogen and the aromatic ring/methyl group, resulting in a benzoxazepine structure.

-

Criticality: As a cyclic imine, this compound possesses structural alerts for genotoxicity (though specific Ames test data should be verified). Its formation indicates a failure in the antioxidant protection of the formulation.

Control Strategy:

-

Excipient Selection: Incorporation of antioxidants (e.g., EDTA to chelate metals, Sodium Metabisulfite) in liquid formulations.

-

Packaging: Use of light-resistant packaging (amber glass/blisters) to prevent photolytic triggering of the cyclization.

-

Storage: Strict temperature control, as the activation energy for cyclization is often accessible at accelerated stability conditions (

).

Visualization of Pathways[3]

The following diagrams illustrate the divergent pathways leading to Impurity 8 (Synthetic) and Impurity 11 (Degradation).

Figure 1: Divergent genesis of Impurity 8 (Synthesis side-reaction) and Impurity 11 (Degradation).[2]

Analytical Methodologies

Detecting these impurities requires a stability-indicating HPLC method capable of separating the neutral alcohol (Impurity 8) and the potentially labile imine (Impurity 11) from the main API peak.

Recommended HPLC Protocol

Standard reverse-phase C18 chemistry is generally sufficient, but pH control is vital due to the basic nature of the API and Impurity 11 versus the neutral Impurity 8.

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

. -

Mobile Phase A:

Ammonium Acetate buffer (pH 5.0). -

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B (Isocratic)

-

5-20 min: 10%

60% B (Linear) -

20-25 min: 60% B (Wash)

-

-

Detection: UV at 262 nm (characteristic of the xylyl ring).

-

Flow Rate:

. -

Column Temp:

.

Elution Order & Identification

-

Impurity 8 (Alcohol): Will elute earlier than Mexiletine. Lacking the protonatable amine, it is more hydrophobic than the protonated API at pH 5.0 but less retained than the highly lipophilic dimer impurities.

-

Mexiletine (API): Elutes mid-gradient.

-

Impurity 11 (Cyclic Imine): Elutes later than Mexiletine. The formation of the ring and loss of hydrogen increases lipophilicity compared to the parent amine.

Mass Spectrometry (LC-MS) Confirmation:

-

Impurity 8:

(Neutral loss of water may be observed). -

Impurity 11:

(Distinct

Toxicological Assessment (ICH M7 Context)

-

Impurity 8 (Alcohol): Generally considered low risk . It is a structural analog of the metabolite (hydroxylated mexiletine variants) and lacks the reactive amine handle. It is typically controlled as a general organic impurity (NMT 0.15%).

-

Impurity 11 (Cyclic Imine): High Concern . Cyclic imines and benzoxazepines can intercalate DNA or act as alkylating agents.

-

Action: Must be evaluated using in silico toxicology tools (Derek/Sarah Nexus). If structural alerts are confirmed, it must be controlled at the TTC (Threshold of Toxicological Concern) level (

) or proven safe via Ames testing. -

Limit: If genotoxic, limit is ppm-level. If proven non-genotoxic, standard ICH Q3B limits apply (0.15% or 1.0 mg daily intake).

-

References

-

European Pharmacopoeia (Ph.[3][4] Eur.) . Mexiletine Hydrochloride Monograph 10.0. Strasbourg: Council of Europe.

-

U.S. Pharmacopeial Convention . Mexiletine Hydrochloride: USP 43-NF 38. Rockville, MD: USP.

-

LGC Standards . Mexiletine Impurity Profiling and Reference Standards.

-

ChemicalBook . 1-(2,6-Dimethylphenoxy)-2-propanol (Impurity 8) Chemical Properties.

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 4178, Mexiletine.

-

TandF Online . Isolation and characterization of degradation products of mexiletine hydrochloride. Journal of Liquid Chromatography & Related Technologies.

Sources

Thermodynamic Properties of 2,6-Dimethylphenoxy Derivatives

A Technical Guide for Drug Development & Material Science

Executive Summary

The 2,6-dimethylphenoxy moiety represents a unique thermodynamic island in organic chemistry.[1] Characterized by the steric shielding of the ether oxygen by two ortho-methyl groups, this structural motif confers exceptional hydrolytic stability and lipophilicity. This guide analyzes the thermodynamic landscape of these derivatives, contrasting the small-molecule pharmacokinetics of Mexiletine with the macromolecular stability of Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) .[1]

Part 1: Molecular Architecture & Thermodynamic Baseline[1]

The thermodynamic behavior of 2,6-dimethylphenoxy derivatives is governed by the ortho-effect .[1] Unlike unsubstituted phenoxy groups, the 2,6-dimethyl substitution creates a steric blockade around the ether linkage.

1.1 Steric Shielding & Hydrolytic Stability

The primary thermodynamic advantage of this scaffold is the high activation energy (

-

Electronic Effect: The methyl groups are electron-donating (+I effect), increasing the electron density on the oxygen.[1] This strengthens the

bond, raising the bond dissociation energy (BDE). -

Conformational Lock: The rotation around the

bond is restricted, reducing the entropy of the system but significantly increasing the enthalpy of fusion (

Table 1: Comparative Thermodynamic Baselines

| Property | Phenol | 2,6-Dimethylphenol | Mexiletine HCl |

| Melting Point ( | 40.5 °C | 43–45 °C | 203–205 °C |

| Boiling Point ( | 181.7 °C | 203 °C | N/A (Decomposes) |

| pKa (Acidic/Conj.[1][2][3] Acid) | 9.95 (Phenol) | 10.6 (Phenol) | 9.0 (Amine) |

| LogP (Lipophilicity) | 1.46 | 2.36 | 2.15 |

| Thermodynamic Role | Baseline | Precursor | Stable Drug Salt |

Part 2: Synthetic Thermodynamics (The Williamson Barrier)

Synthesizing 2,6-dimethylphenoxy ethers requires overcoming the nucleophilic penalty imposed by the methyl groups. The 2,6-dimethylphenoxide ion is a sterically hindered nucleophile .[1]

2.1 The Activation Energy Barrier

In a standard Williamson ether synthesis, the attack of the phenoxide on an alkyl halide follows

-

Protocol Insight: To overcome this, higher reaction temperatures (reflux in toluene/xylene) or polar aprotic solvents (DMF, DMSO) are required to strip the cation and increase the free energy of the phenoxide anion.

-

Side Reaction (Elimination): If the alkyl halide is secondary or tertiary, the basicity of the hindered phenoxide favors

elimination over substitution, driven by entropy (

Figure 1: Thermodynamic flow of Williamson Ether Synthesis for hindered phenols.[1] Note the bifurcation based on alkyl halide structure.

Part 3: Pharmaceutical Case Study – Mexiletine

Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) is the archetypal drug using this scaffold.[1] Its thermodynamic profile is dominated by its solid-state properties as a hydrochloride salt.[1]

3.1 Solid-State Lattice Energy

Mexiletine HCl exhibits a high melting point (203–205 °C) compared to its free base.[1] This indicates a massive Lattice Energy (

-

Polymorphism: The high lattice energy suggests potential for polymorphism.[1] Variations in cooling rates during crystallization can trap the molecule in metastable states with different enthalpies of fusion.

-

Solubility Thermodynamics:

- [1]

-

While the hydrophobic xylyl group opposes dissolution (

), the hydration of the ammonium chloride moiety provides the driving force (

3.2 Metabolic Thermodynamics

The 2,6-dimethyl substitution blocks hydroxylation at the ortho positions, forcing metabolic oxidation to the para-position or the alkyl side chain. This "metabolic shunting" extends the half-life (

Part 4: Experimental Protocols

To validate the thermodynamic properties of new 2,6-dimethylphenoxy derivatives, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Polymorphism

Objective: Determine Melting Point (

-

Calibration: Calibrate the DSC instrument using an Indium standard (

, -

Sample Prep: Weigh 2–5 mg of the derivative into a Tzero aluminum pan. Crimp hermetically.

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp 1: Heat at 10°C/min to 250°C (or 20°C above expected

). Note: A 10°C/min rate balances resolution with signal intensity. -

Cooling: Cool at 10°C/min to 0°C to induce recrystallization.

-

Ramp 2: Re-heat at 10°C/min.

Protocol B: Solubility Parameter Determination (Hansen Method)

Objective: Determine the affinity of the derivative for various solvents/polymers.

-

Selection: Select 10 solvents with known dispersion (

), polar ( -

Dissolution: Add 50 mg of derivative to 1 mL of each solvent. Vortex for 10 mins.

-

Observation: Visual inspection for complete dissolution.

-

Calculation: Plot the soluble vs. insoluble points in 3D space. The center of the solubility sphere gives the solute's HSP.

-

Mexiletine Prediction: High

(aromatic), Low

-

Figure 2: Workflow for thermodynamic characterization via DSC. The second heating cycle is critical for eliminating thermal history.

References

-

PubChem. (2025).[1][4] Mexiletine Hydrochloride | C11H18ClNO.[1][5] National Library of Medicine.[1] [Link]

-

NIST WebBook. (2023).[1] Phenol, 2,6-dimethyl- Thermodynamic Data. National Institute of Standards and Technology.[1] [Link]

-

Health Canada. (2024). Product Monograph: Mexiletine Hydrochloride. [Link]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Methodology reference). [Link]

Sources

- 1. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 4. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mexiletine hydrochloride 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

Application Notes and Protocols: Hydroxypropylation of 2,6-Dimethylphenol with Propylene Oxide

Abstract

This document provides a comprehensive technical guide for the hydroxypropylation of 2,6-dimethylphenol using propylene oxide. The reaction yields valuable hydroxypropylated derivatives, primarily 1-(2,6-dimethylphenoxy)propan-2-ol, a key intermediate in various chemical syntheses. This guide delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical parameters influencing reaction efficiency and product selectivity. It is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this important transformation.

Introduction: Significance and Applications

The hydroxypropylation of phenols is a cornerstone of industrial organic synthesis, enabling the modification of phenolic compounds to introduce a versatile hydroxypropyl group. 2,6-Dimethylphenol, a readily available starting material, is a precursor to poly(p-phenylene oxide) (PPO), a high-performance thermoplastic.[1] Its hydroxypropylation opens avenues to a range of derivatives with applications as plasticizers, polymer modifiers, and intermediates in the pharmaceutical and agrochemical industries. The resulting 1-(2,6-dimethylphenoxy)propan-2-ol and its isomers are particularly valuable for their unique structural and chemical properties.

Scientific Principles and Mechanistic Insights

The reaction between 2,6-dimethylphenol and propylene oxide is fundamentally a base-catalyzed nucleophilic ring-opening of the epoxide. The mechanism proceeds via the following key steps:

-

Deprotonation of the Phenol: In the presence of a base, the acidic proton of the phenolic hydroxyl group is abstracted to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting 2,6-dimethylphenoxide anion attacks one of the carbon atoms of the propylene oxide ring.

-

Ring-Opening: This attack leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated, typically by a proton source in the reaction mixture (e.g., residual phenol or during aqueous workup), to yield the final hydroxypropylated product.

The regioselectivity of the nucleophilic attack on the unsymmetrical propylene oxide molecule is a critical consideration. Attack at the less sterically hindered methylene carbon (C1) results in the "normal" or primary alcohol product, 1-(2,6-dimethylphenoxy)propan-2-ol. Conversely, attack at the more substituted methine carbon (C2) leads to the "abnormal" or secondary alcohol product, 2-(2,6-dimethylphenoxy)propan-1-ol.[2] The choice of catalyst and reaction conditions can influence the ratio of these two isomers.

Catalysis: Driving the Reaction

A variety of catalysts can be employed for the hydroxypropylation of phenols, with base catalysts being the most common.

-

Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective and economical catalysts. They readily deprotonate the phenol to generate the active phenoxide nucleophile.

-

Alkali Metals and Their Salts: Alkali metals like sodium, potassium, or lithium, and their alcohol-derived salts can also serve as catalysts.[3]

-

Tertiary Amines: Trialkylamines, such as triethylamine, can catalyze the reaction, often leading to the formation of 2-hydroxypropyl ethers without significant polyoxypropylene ether formation.[4]

-

Phase-Transfer Catalysts (PTC): In biphasic systems, quaternary ammonium or phosphonium salts can facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase where the propylene oxide resides, accelerating the reaction.[5][6] This technique can be particularly useful for improving reaction rates and yields.[5][6]

The selection of the catalyst is crucial and depends on factors such as desired reactivity, selectivity, and process considerations.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the laboratory-scale synthesis of 1-(2,6-dimethylphenoxy)propan-2-ol.

Materials and Equipment

| Reagents | Equipment |

| 2,6-Dimethylphenol (≥99%) | Three-necked round-bottom flask |

| Propylene oxide (≥99%) | Reflux condenser |

| Sodium hydroxide (pellets or solution) | Dropping funnel |

| Toluene (anhydrous) | Mechanical stirrer |

| Diethyl ether | Heating mantle with temperature controller |

| Hydrochloric acid (1 M) | Ice bath |

| Magnesium sulfate (anhydrous) | Rotary evaporator |

| Separatory funnel |

Safety Precautions: Propylene oxide is a volatile, flammable, and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Detailed Synthesis Protocol

-

Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add 2,6-dimethylphenol (e.g., 0.50 mol) and anhydrous toluene (e.g., 250 mL).

-

Catalyst Addition: While stirring, carefully add the base catalyst. For example, sodium hydroxide (e.g., 0.05 mol, 10 mol%) can be added as a solid or a concentrated aqueous solution.

-

Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) using a heating mantle.

-

Propylene Oxide Addition: Add propylene oxide (e.g., 0.55 mol, 1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The addition should be controlled to maintain a steady reaction temperature and prevent a rapid exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[7] The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water (e.g., 100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with 1 M hydrochloric acid (to neutralize any remaining base), water, and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[8]

-

-

Purification: The crude product can be purified by vacuum distillation to yield the desired 1-(2,6-dimethylphenoxy)propan-2-ol as a clear, viscous liquid.

Analytical Characterization

The identity and purity of the product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the product and any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., hydroxyl, ether).

Data Presentation and Visualization

Table of Reaction Parameters

| Parameter | Typical Range | Rationale |

| Temperature | 60-120 °C | Higher temperatures increase the reaction rate but may lead to side reactions. |

| Catalyst Loading | 1-10 mol% | A sufficient amount is needed to deprotonate the phenol effectively. Higher loadings can increase the rate but may complicate workup. |

| Solvent | Toluene, Xylene | An inert, high-boiling solvent is typically used to control the reaction temperature. |

| Molar Ratio (Phenol:PO) | 1:1 to 1:1.2 | A slight excess of propylene oxide is often used to ensure complete conversion of the phenol. |

Visualizing the Reaction Mechanism and Workflow

The following diagrams illustrate the key chemical transformation and the experimental process.

Caption: Reaction mechanism of base-catalyzed hydroxypropylation.

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

Reaction Monitoring: Regular analysis of the reaction mixture by GC allows for the determination of the consumption of starting materials and the formation of the product. This ensures that the reaction proceeds to completion and helps in identifying the optimal reaction time.

-

Purity Assessment: Post-purification analysis by GC-MS provides a quantitative measure of the product's purity, ensuring that it meets the required specifications for downstream applications.

-

Structural Verification: NMR and FTIR spectroscopy provide unambiguous confirmation of the product's chemical structure, validating that the desired transformation has occurred.

By adhering to these analytical checks, researchers can have high confidence in the outcome of the synthesis and the quality of the final product.

Conclusion

The hydroxypropylation of 2,6-dimethylphenol with propylene oxide is a robust and versatile reaction for the synthesis of valuable chemical intermediates. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields of the desired product with excellent purity. The provided protocols offer a solid foundation for the successful implementation of this important chemical transformation in a research and development setting.

References

- Google Patents. (1998). Hydroxyalkylation of phenols. WO1998013327A1.

-

Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. Available from: [Link]

-

Kim, K. H., et al. (2018). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. Scientific Reports, 8(1), 13998. Available from: [Link]

-

ResearchGate. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available from: [Link]

-

Denmark Group. (n.d.). Phase Transfer Catalysis. Available from: [Link]

-

Max Planck Innovation. (2025). Bifunctional Catalyst for Phenol Production via Decarboxylation. Available from: [Link]

-

De La Zerda, J., Barak, G., & Sasson, Y. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tetrahedron, 45(5), 1533-1540. Available from: [Link]

-

Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. Available from: [Link]

-

ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Available from: [Link]

-

PubMed. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf. Available from: [Link]

-

ResearchGate. (2025). Phase-Transfer-Catalyzed Oxaziridine-Mediated Hydroxylative Phenol and Naphthol Dearomatization. Available from: [Link]

-

PubMed. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Available from: [Link]

- Google Patents. (1960). Hydroxypropylation of hydroxy compounds. US2927918A.

-

IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]

- Google Patents. (1993). Catalytic hydroxylation of phenol. EP0571447B1.

-

ACS Publications. (2020). Kinetics of aryl borane-catalyzed propylene oxide ring opening by propanol. Industrial & Engineering Chemistry Research, 59(4), 1438-1449. Available from: [Link]

- Google Patents. (2002). Process for preparing 2,6-dimethylphenol. US6399838B1.

-

European Patent Office. (1998). Method for making a 2,6-dialkylphenol. EP 0686617 B1. Available from: [Link]

-

Sumitomo Kagaku. (2006). Development of New Propylene Oxide Process. Available from: [Link]

-

Vapourtec. (2025). Ring-Opening Polymerization of Propylene Oxide. Available from: [Link]

-

ResearchGate. (2017). Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst. Available from: [Link]

-

ACS Publications. (2026). Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol. Industrial & Engineering Chemistry Research. Available from: [Link]

-

University of Houston. (n.d.). Reaction Kinetics of Direct Gas-Phase Propylene Epoxidation on AU/TS-1 Catalysts. Available from: [Link]

-

MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2170-2195. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]

-

ResearchGate. (2025). Standardized and unified methods for determining phenols in natural and drinking waters and main trends of their development. Available from: [Link]

-

ResearchGate. (2025). The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst. Available from: [Link]

-

ResearchGate. (n.d.). Kinetics of DMC catalyzed polymerization of propylene oxide in the presence of regulators. Available from: [Link]

- Google Patents. (1967). Process for the purification of 2, 6-dimethylphenol. US3337642A.

-

CHIMIA. (1971). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. 25, 8-11. Available from: [Link]

-

University of Groningen. (n.d.). The hydroxypropylation of starch in a self-wiping twin screw extruder. Available from: [Link]

-

SlideShare. (2018). CHAPTER 8 Chemicals Based on Propylene. Available from: [Link]

-

ICCK. (2025). Oxygen Insertion in Propylene to Make Propylene Oxide Over a Highly Stable and Efficient Titanium Silicate Catalyst. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. WO1998013327A1 - Hydroxyalkylation of phenols - Google Patents [patents.google.com]

- 4. US2927918A - Hydroxypropylation of hydroxy compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2,6-Dimethylphenoxy)-2-propanol Synthesis

Executive Summary & Core Chemistry

The synthesis of 1-(2,6-dimethylphenoxy)-2-propanol (CAS: 53012-41-2) is the critical first step in the production of the anti-arrhythmic drug Mexiletine .[1] While the reaction appears straightforward, the steric hindrance introduced by the ortho-methyl groups on the phenol ring significantly reduces nucleophilicity, leading to common issues such as low conversion rates and competitive polymerization of propylene oxide (PO).

This guide addresses the technical bottlenecks of the Hydroxypropylation Route , which is the most atom-economical pathway compared to the alternative chloroacetone reduction route.

Reaction Pathway Visualization

The following diagram outlines the primary reaction pathway and competing side reactions you must control.

Figure 1: Reaction logic flow for the hydroxypropylation of 2,6-dimethylphenol. Note that base catalysis strongly favors the target product via attack at the less hindered terminal carbon of the epoxide.

Troubleshooting Guide (Q&A)

Category A: Kinetics & Conversion

Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is happening? A: This is a classic symptom of steric hindrance combined with propylene oxide (PO) volatility .

-

The Cause: The two ortho-methyl groups on the phenol ring shield the phenolic oxygen, making it a poor nucleophile. If you run this at reflux (approx. 35-40°C for PO), the temperature is insufficient to overcome the activation energy barrier imposed by the sterics.

-

The Fix: You must transition from open-reflux to a closed pressure system (Autoclave) .

-

Temperature: Increase reaction temperature to 100–130°C .

-

Pressure: This keeps PO in the liquid phase, maintaining a high local concentration of the electrophile.

-

Catalyst: Switch to a soluble organic base like Triethylamine (TEA) or a phase transfer catalyst (TBAB) if using solid base, to improve homogeneity [1, 2].

-

Q: I am seeing a large amount of gelatinous material in the flask. What is it? A: This is Poly(propylene oxide) .

-

The Cause: Homopolymerization of PO occurs when the rate of PO-PO reaction exceeds the rate of Phenol-PO reaction. This is often triggered by adding all the PO at the start (batch mode) or by presence of adventitious water/acid.

-

The Fix: Adopt a Semi-Batch Protocol .

-

Charge Phenol and Catalyst first.

-

Heat to operating temperature (e.g., 100°C).

-

Slowly dose the PO into the reactor over 2–4 hours. This keeps the instantaneous concentration of PO low relative to the phenol, statistically favoring the Phenol-PO collision over PO-PO [3].

-

Category B: Selectivity & Purity

Q: How do I ensure I get the secondary alcohol (Target) and not the primary alcohol (Isomer)? A: Regioselectivity is controlled by the reaction mechanism.

-

Mechanism: Under basic conditions , the reaction proceeds via an

-like mechanism. The phenoxide anion attacks the least substituted carbon (the terminal CH2) of the epoxide ring due to steric accessibility. -

Risk: If you use Lewis Acids or if the reaction mixture becomes acidic (e.g., phenol accumulation without sufficient base), the mechanism shifts to

-like, where the epoxide opens to form the more stable carbocation (secondary carbon), leading to the wrong isomer (primary alcohol). -

Protocol: Ensure your pH remains alkaline (>9) throughout the reaction. Use basic catalysts like

or TEA [4].

Q: The crude product contains 5-10% unreacted 2,6-dimethylphenol. It co-distills with my product. How do I remove it? A: Distillation is difficult due to the close boiling points and sublimation nature of the phenol. Chemical separation is required before distillation.

-

The Fix: Perform a Caustic Wash .

-

Dilute crude mixture with an organic solvent (e.g., Toluene or Ethyl Acetate).

-

Wash 2-3 times with 10% NaOH solution .

-

Mechanism: The NaOH deprotonates the unreacted phenol (

), converting it into water-soluble sodium 2,6-dimethylphenolate. The target alcohol ( -

Wash with water/brine to remove residual base, then dry and distill [5].

-

Optimized Experimental Protocol

Based on high-yield industrial patent methodologies [1, 2].

Scale: 1.0 Mole Basis Equipment: Stainless Steel Autoclave (High Pressure Reactor)

| Reagent | Equivalents | Role | Notes |

| 2,6-Dimethylphenol | 1.0 eq | Substrate | Solid, mp 43-45°C. |

| Propylene Oxide | 1.2 – 1.5 eq | Reagent | Volatile (bp 34°C). Excess drives kinetics. |

| Triethylamine (TEA) | 0.05 – 0.1 eq | Catalyst | Soluble base; easily removed. |

| Toluene | 2.0 – 3.0 vol | Solvent | Optional; neat reaction is possible but solvent helps heat transfer. |

Step-by-Step Workflow

-

Loading: Charge 2,6-dimethylphenol (122 g, 1.0 mol) and Triethylamine (10 g, ~0.1 mol) into the autoclave. (Add Toluene if using solvent).[2]

-

Inerting: Purge the reactor with Nitrogen (

) three times to remove oxygen (safety and prevention of oxidative side reactions). -

Heating: Heat the mixture to 110°C . The pressure will rise slightly due to solvent vapor.

-

Addition: Pump Propylene Oxide (approx. 87 g, 1.5 mol) into the reactor over 3 hours .

-

Note: Monitor pressure. If pressure spikes, stop addition and let it consume.

-

-

Digestion: After addition, hold at 110–120°C for another 2–4 hours.

-

Endpoint: Monitor by HPLC or GC. Unreacted phenol should be <2%.

-

-

Workup:

-

Cool to room temperature. Vent excess PO (into a scrubber).

-

Alkaline Wash: Dissolve residue in Toluene (if not used). Wash with 10% NaOH (2x 200mL) to remove unreacted phenol.

-

Neutralization: Wash organic layer with water/brine until neutral pH.

-

Isolation: Dry over

, filter, and concentrate.

-

-

Purification: Distill under reduced pressure (vacuum).

-

Target Fraction: Collect fraction boiling at 136–138°C / 2.4 kPa (approx 18 mmHg) [6].

-

Comparative Data: Catalyst Efficiency

The following table summarizes the expected performance of different catalytic systems for this specific hindered phenol.

| Catalyst System | Reaction Temp | Typical Yield | Pros | Cons |

| Triethylamine (TEA) | 100-120°C (Pressure) | 90 - 95% | Homogeneous, easy workup (volatile), high conversion. | Requires autoclave. |

| Potassium Carbonate ( | Reflux (Acetone/Toluene) | 60 - 75% | Cheap, mild solid base. | Slow kinetics due to heterogeneity; requires phase transfer catalyst (TBAB) for best results. |

| Sodium Ethoxide (NaOEt) | 80-100°C | 80 - 85% | Strong base, fast reaction. | Can cause side reactions (transesterification if esters present); moisture sensitive. |

| AlCl3 (Lewis Acid) | 50-80°C | < 50% | Low temp operation. | Not Recommended. Poor regioselectivity (mixed isomers); difficult workup. |

References

-

Patent CN102603543B : Preparation method of mexiletine hydrochloride. (Describes the TEA catalyzed hydroxypropylation route with high purity). Link

-

Patent US3714269A : Process for producing 2,6-dimethylphenol. (Provides context on the stability and reactivity of the starting material). Link

-

Sumitomo Chemical Co. : Development of New Propylene Oxide Process. (General reference for PO reactivity and handling). Link

-

PubChem : Mexiletine | C11H17NO. (Chemical structure and property data for the downstream API). Link

-

ResearchGate : Synthesis of 1-(2,6-dimethylphenoxy)-2-propanone. (Alternative route discussion and purification insights). Link

-

ChemicalBook : 1-(2,6-Dimethylphenoxy)-2-propanamine synthesis. (Yield data and physical properties of intermediates). Link

Sources

Mexiletine Synthesis Support Center: Bis-Phenoxy Impurity Management

Current Status: Operational Topic: Purification & Process Control for Mexiletine Hydrochloride Target Impurity: Bis-phenoxy contaminants (Neutral Poly-ethers & Dimeric Amines)[1][2]

Technical Brief: The Nature of the Impurity

In the synthesis of Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine), "bis-phenoxy" impurities represent a critical quality control challenge.[1][2][3] Depending on your synthetic route (Epichlorohydrin vs. Chloroacetone), you are likely facing one of two distinct chemical enemies.[3] Identifying which one is present is the first step to removal.[2]

Type A: The Neutral "Over-Alkylated" Ether[1]

-

Chemical Name: 1,3-bis(2,6-dimethylphenoxy)propan-2-ol[1][2][3]

-

Origin: Common in the Epichlorohydrin/Glycidyl Ether route .[2] Occurs when the intermediate epoxide reacts with a second molecule of 2,6-dimethylphenol instead of the amine source.[1][2][3]

-

Behavior: Non-ionic (Neutral).[2] It does not form a salt with HCl.[2]

Type B: The Pharmacopeial "Dimer" (EP Impurity C)[1][3]

-

Chemical Name: 1,1'-[3,3',5,5'-tetramethylbiphenyl-4,4'-diyl]bis(oxy)bis(propan-2-amine)[1][2][3][4]

-

Origin: Oxidative coupling of the starting material (2,6-dimethylphenol) into a biphenyl dimer, which then undergoes the full reaction sequence.[1][3]

-

Behavior: Basic (Diamine).[2] It does form a salt with HCl.[2][5]

-

Removal Strategy: Fractional Recrystallization (Solubility differential).[2]

Root Cause Analysis & Pathway Visualization[1]

Understanding where the impurity branches off is essential for prevention.[2]

Figure 1: Bifurcation of reaction pathways leading to Type A (Neutral) and Type B (Basic) impurities.[1][2]

Troubleshooting Guide: Purification Protocols

Protocol A: Removing Type A (Neutral Bis-Phenoxy)

Mechanism: Exploiting the pKa difference.[1][2] Mexiletine (pKa ~9.[2][6]0) forms a water-soluble salt; the neutral bis-ether remains lipophilic regardless of pH.[1][2]

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude reaction mixture in Toluene or Dichloromethane (DCM) .

-

Acid Extraction: Add 1N HCl (aq) to the organic phase.

-

Phase Separation: Discard the organic layer (contains the impurity).[2]

-

Wash: Wash the aqueous acidic layer with fresh Toluene (removes trace neutrals).[2]

-

Basification: Add 4N NaOH to the aqueous layer until pH > 11.

-

Final Extraction: Extract the turbid aqueous mixture with Ethyl Acetate or DCM .[2]

-

Salt Formation: Treat the organic extract with HCl gas/solution to precipitate pure Mexiletine HCl.

Protocol B: Removing Type B (EP Impurity C)

Mechanism: Since Impurity C is also an amine, it survives Protocol A. However, it is significantly larger (Molecular Weight ~356 vs 179) and more hydrophobic.[3] We use Recrystallization to exclude it from the crystal lattice.[2][10]

Recommended Solvent System: Isopropanol (IPA) or Ethanol/Ether.[2]

Step-by-Step Workflow:

-

Crude Isolation: Isolate the Mexiletine HCl solid (containing Impurity C).[2]

-

Reflux: Suspend crude solid in Isopropanol (IPA) (Ratio: 1g solid : 3-4 mL solvent).

-

Heat: Heat to reflux (approx. 82°C) until full dissolution.

-

Activated Carbon (Optional): If color is present, add 5% w/w activated carbon, stir 15 min, and filter hot.

-

Controlled Cooling:

-

Cool slowly to Room Temperature (25°C) over 2 hours.

-

Chill to 0-5°C for 1 hour.

-

Note: Rapid cooling traps the large Impurity C inside the crystal lattice.[2]

-

-

Filtration: Filter the white crystals. Wash with cold IPA or Diethyl Ether.

-

Drying: Vacuum dry at 60°C.

Comparative Data: Impurity Solubility Profiles

Use this table to select the correct wash solvents.

| Compound | pKa | Solubility (pH 1.[2][6]0) | Solubility (pH 12.[2]0) | LogP (Approx) |

| Mexiletine | ~9.0 | High (Aqueous) | High (Organic) | 2.1 |

| Type A (Neutral Bis) | N/A | Low (Organic) | Low (Organic) | > 4.5 |

| Type B (Impurity C) | ~9.2 | High (Aqueous) | High (Organic) | > 5.0 |

Key Takeaway: Type A is removed by pH switching .[2] Type B tracks with Mexiletine through pH changes but is removed by crystallization due to high LogP/Lattice exclusion.[2]

Workflow Visualization

Figure 2: Integrated purification workflow for removal of both bis-phenoxy variants.[1][2]

Frequently Asked Questions (FAQ)

Q: I used the pH swing method, but my HPLC still shows a "bis" peak. Why? A: You likely have Impurity C (Type B) .[2] The pH swing only removes the neutral ether (Type A).[1][2] Impurity C is an amine (dimer) and protonates just like Mexiletine, so it stays in the water layer during the acid wash.[1] You must perform the Recrystallization (Protocol B) to remove it.[2]

Q: Can I prevent Type A (Neutral Bis) during synthesis? A: Yes. This impurity forms when the phenol is in excess relative to the epichlorohydrin/linker.[1][2]

-

Solution: Use a slight molar excess of Epichlorohydrin (1.1 - 1.2 eq) relative to 2,6-dimethylphenol.[1][2][3]

-

Solution: Add the phenol slowly to the base/epichlorohydrin mixture to keep its instantaneous concentration low.[2]

Q: What is the limit for these impurities? A: According to European Pharmacopoeia (EP) standards, specific impurities like Impurity C usually have a limit of 0.15% or 0.10% depending on the monograph version.[3]

Q: My yield drops significantly during the Isopropanol recrystallization. A: Mexiletine HCl is moderately soluble in cold IPA.[2] If your yield is too low (<70% recovery), try adding a "co-solvent" or "anti-solvent" like Diethyl Ether or MTBE after the solution has cooled to room temperature, then chill.[1][3] This forces more product out while keeping the lipophilic impurity in solution.[2]

References

-

European Pharmacopoeia (Ph.[2][9] Eur.) . Mexiletine Hydrochloride Monograph 1029. (Defines Impurity C and D structures and limits).

-

CN102603543B . Preparation method of mexiletine hydrochloride. (Describes synthesis and purification via crystallization).

-

PubChem . Mexiletine Hydrochloride Compound Summary. (Chemical properties and pKa data). [1][2]

-

BenchChem . Formation of Mexiletine EP Impurity C. (Technical notes on impurity origins).

Sources

- 1. Frontiers | Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential [frontiersin.org]

- 2. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102603543B - Preparation method of mexiletine hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Mexiletine [drugfuture.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Process For The Preparation Of Mexiletine Hydrochloride [quickcompany.in]

- 9. Preparation method for mexiletine hydrochloride impurity C - Eureka | Patsnap [eureka.patsnap.com]

- 10. DSpace [cora.ucc.ie]

Technical Support Center: Stability of 1-(2,6-Dimethylphenoxy)-2-propanol

Executive Summary & Chemical Context[1][2][3][4][5]

1-(2,6-Dimethylphenoxy)-2-propanol (often referred to as Mexiletine Alcohol) is a secondary alcohol linked to a 2,6-dimethylphenol moiety via an ether bond. In drug development, it appears primarily as:

-

A Synthetic Intermediate: Formed by the reaction of 2,6-dimethylphenol with propylene oxide or 1-halo-2-propanol.

-

A Process Impurity: Often found in the final Mexiletine API if the subsequent amination step is incomplete or if the ketone intermediate (Mexiletine Impurity B) is over-reduced.

Stability Verdict:

-

Dilute Acids (HPLC/LC-MS): High stability. Compatible with standard mobile phases (0.1% Formic Acid/TFA) at ambient temperatures.

-

Concentrated Acids/Heat: Moderate to Low stability. Prone to acid-catalyzed dehydration (forming the alkene) and, under extreme conditions, ether cleavage .

Diagnostic Visualization: Degradation Pathways[6]

The following diagram illustrates the mechanistic risks when this molecule is exposed to acidic environments. Use this to identify potential degradants in your chromatograms.

Figure 1: Mechanistic pathway showing the primary risk (Dehydration to Alkene) and secondary risk (Ether Cleavage).

Technical Support Modules

Module A: Analytical Troubleshooting (HPLC/LC-MS)

Issue: Ghost peaks appearing in chromatograms using acidic mobile phases. Diagnosis: On-column dehydration or sample diluent instability.

| Parameter | Recommendation | Scientific Rationale |

| Mobile Phase pH | 2.0 – 4.0 | The ether linkage is stable here. The secondary alcohol is stable unless heated. |

| Column Temp | < 40°C | Higher temperatures (>50°C) combined with acidic pH catalyze the E1 elimination of water. |

| Sample Diluent | Acetonitrile/Water | Avoid using pure acidic buffers as diluents for long-term autosampler storage. |

Troubleshooting Protocol 1: Differentiating Degradation from Impurities

-

Preparation: Prepare two samples.

-

Sample A: Dissolved in neutral solvent (MeOH/ACN).

-

Sample B: Dissolved in Mobile Phase A (e.g., 0.1% TFA).

-

-

Stress: Incubate Sample B at room temperature for 24 hours.

-

Analysis: Inject both immediately.

-

Interpretation:

-

If Sample B shows a growing peak at a higher Relative Retention Time (RRT) than the main peak, acid-catalyzed dehydration is occurring in the vial. The alkene is less polar and elutes later on C18 columns.

-

Module B: Synthetic Workup & Isolation

Issue: Yield loss or oiling out during acid quenches. Context: Researchers often use HCl to quench reactions involving this intermediate.

Troubleshooting Protocol 2: Safe Acidic Workup

-

The Risk: Heating the reaction mixture while it is acidic (e.g., during solvent stripping) will drive the equilibrium toward the alkene (See Figure 1, Green Node).

-

The Fix:

-

Cool Down: Ensure the reaction mixture is < 10°C before adding acid.

-

Rapid Neutralization: Do not store the acidic aqueous layer. Extract immediately or neutralize to pH 7.0 with NaHCO₃.

-

Avoid Strong Acids: Use 1M HCl or NH₄Cl solution rather than Conc. H₂SO₄ or HCl, which act as potent dehydrating agents.

-

Stability Data Summary

The following table summarizes the stability of 1-(2,6-Dimethylphenoxy)-2-propanol based on standard forced degradation behaviors for aryloxy-propanols [1, 2].

| Condition | Agent | Temp | Duration | Observed Stability | Major Degradant |

| Analytical | 0.1% Formic Acid | 25°C | 48 Hrs | Stable (< 0.5% deg) | None |

| Analytical | 0.1% TFA | 60°C | 4 Hrs | Unstable | Alkene (Dehydration) |

| Synthetic | 6N HCl | Reflux | 1 Hr | Degraded | Alkene + Phenol |

| Oxidative | 3% H₂O₂ | 25°C | 24 Hrs | Susceptible | Ketone (Impurity B) |

Frequently Asked Questions (FAQ)